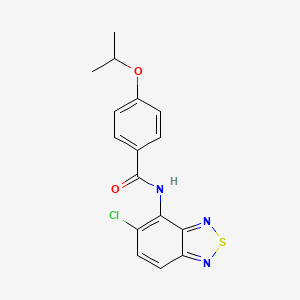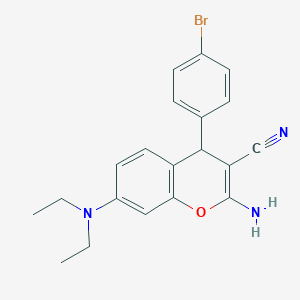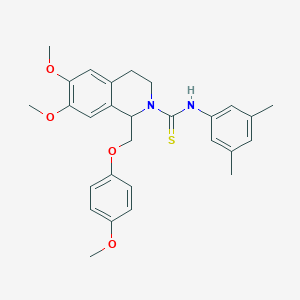![molecular formula C29H24N2O2S B14999779 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B14999779.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique molecular structure, which includes a benzothiazole ring fused to a phenyl ring, and an additional phenylethoxy group attached to the benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the introduction of the phenyl and phenylethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of high-throughput synthetic techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and flow chemistry. These methods offer advantages in terms of reaction efficiency, yield, and scalability. For example, microwave irradiation can significantly reduce reaction times and improve product yields by providing uniform heating and enhancing reaction kinetics.
化学反应分析
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring or the phenyl rings, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary amines or alcohols.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel organic compounds with tailored properties.
Biology: Benzothiazole derivatives have shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound is being studied for its potential as a therapeutic agent in treating various diseases.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development. It has been explored for its potential in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, benzothiazole derivatives are used as additives in polymers, dyes, and rubber processing. Their stability and reactivity make them valuable components in manufacturing processes.
作用机制
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in disease progression, such as kinases or proteases. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
相似化合物的比较
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, known for its aromatic heterocyclic structure.
2-Mercaptobenzothiazole: A widely used derivative in rubber processing and as a corrosion inhibitor.
6-Methyl-1,3-benzothiazole: A structural isomer with similar chemical properties but different biological activities.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide stands out due to its unique combination of functional groups and structural features. The presence of the phenylethoxy group and the benzamide moiety enhances its chemical diversity and potential for various applications. Its ability to undergo multiple chemical reactions and interact with diverse biological targets makes it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C29H24N2O2S |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C29H24N2O2S/c1-20-7-16-26-27(19-20)34-29(31-26)23-8-12-24(13-9-23)30-28(32)22-10-14-25(15-11-22)33-18-17-21-5-3-2-4-6-21/h2-16,19H,17-18H2,1H3,(H,30,32) |
InChI 键 |
DTCRQFSNNMUAFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-methoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999700.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14999708.png)


![ethyl 6-(2-fluorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999716.png)
![Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14999717.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide](/img/structure/B14999718.png)
![6-(4-bromophenyl)-3-[(4-fluorophenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14999720.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999725.png)

![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B14999736.png)

![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-methylpropan-1-amine](/img/structure/B14999784.png)
![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999785.png)
